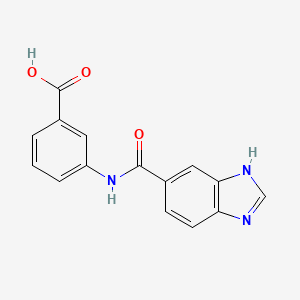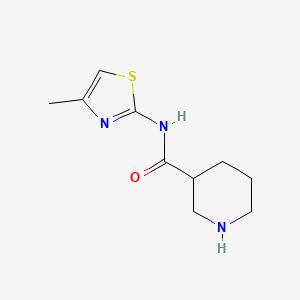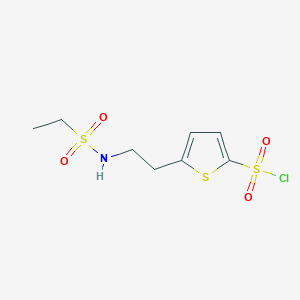
5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride
Overview
Description
5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride: is an organosulfur compound with the molecular formula C8H12ClNO4S3. This compound features a thiophene ring substituted with ethanesulfonamidoethyl and sulfonyl chloride groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride typically involves the following steps:
Thiophene Functionalization: The thiophene ring is first functionalized to introduce the ethanesulfonamidoethyl group. This can be achieved through a nucleophilic substitution reaction where thiophene is reacted with ethanesulfonamide under basic conditions.
Sulfonyl Chloride Introduction: The sulfonyl chloride group is introduced by reacting the intermediate product with chlorosulfonic acid or thionyl chloride. This step requires careful control of temperature and reaction time to avoid over-chlorination or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The thiophene ring can participate in oxidation reactions, forming sulfoxides or sulfones. Reduction reactions can also occur, particularly at the sulfonyl chloride group, converting it to sulfonic acid or sulfonamide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, often in anhydrous solvents.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfoxides and Sulfones: Formed through oxidation of the thiophene ring.
Scientific Research Applications
5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride: has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting sulfonamide-sensitive enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including dyes, polymers, and agrochemicals.
Bioconjugation: The sulfonyl chloride group can be used to attach thiophene derivatives to biomolecules, facilitating the study of biological processes and the development of diagnostic tools.
Material Science: Incorporated into polymers and other materials to impart specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride depends on its application:
Enzyme Inhibition: In medicinal chemistry, it can act as an inhibitor of enzymes that interact with sulfonamide groups, disrupting their normal function.
Bioconjugation: The sulfonyl chloride group reacts with nucleophilic sites on biomolecules, forming stable covalent bonds that can be used to track or modify biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl chloride: Lacks the ethanesulfonamidoethyl group, making it less versatile in certain synthetic applications.
5-(2-Aminoethyl)thiophene-2-sulfonyl chloride: Contains an amino group instead of an ethanesulfonamido group, which can lead to different reactivity and applications.
5-(2-Methanesulfonamidoethyl)thiophene-2-sulfonyl chloride: Similar structure but with a methanesulfonamido group, affecting its solubility and reactivity.
Uniqueness
- The presence of both ethanesulfonamidoethyl and sulfonyl chloride groups in 5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride provides a unique combination of reactivity and functionality, making it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
5-[2-(ethylsulfonylamino)ethyl]thiophene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO4S3/c1-2-16(11,12)10-6-5-7-3-4-8(15-7)17(9,13)14/h3-4,10H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPVOISWMUEDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CC=C(S1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


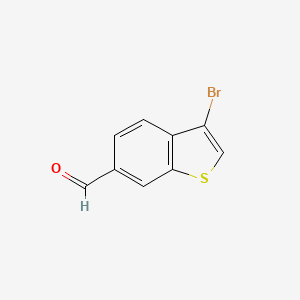
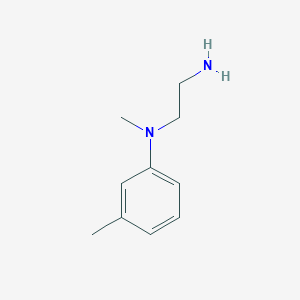
![1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid](/img/structure/B3373745.png)
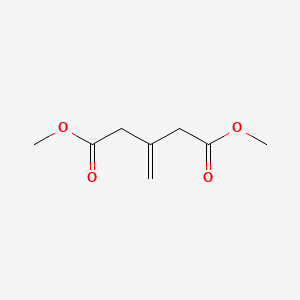
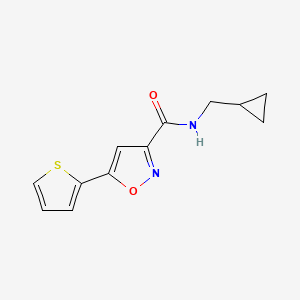
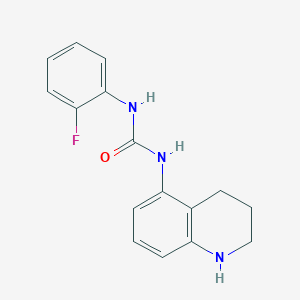
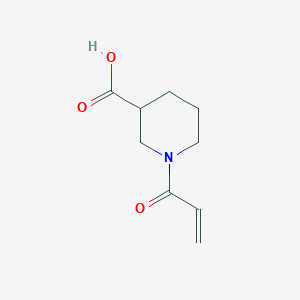
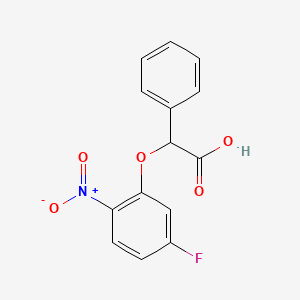
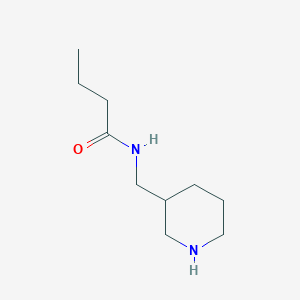
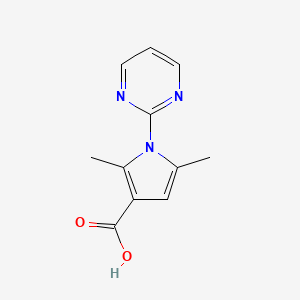
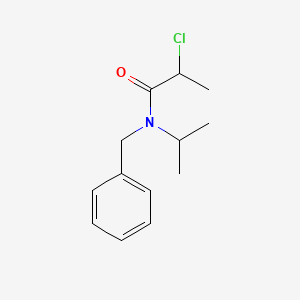
![2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B3373799.png)
